Sodium cyanide

説明

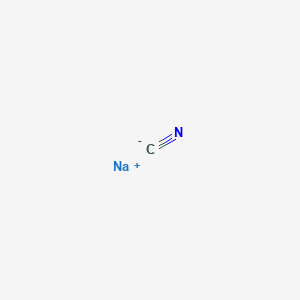

This compound is a cyanide salt containing equal numbers of sodium cations and cyanide anions. It has a role as an EC 1.15.1.1 (superoxide dismutase) inhibitor. It is a cyanide salt, a one-carbon compound and a sodium salt.

Cyanide is usually found joined with other chemicals to form compounds. Examples of simple cyanide compounds are hydrogen cyanide, this compound and potassium cyanide. Certain bacteria, fungi, and algae can produce cyanide, and cyanide is found in a number of foods and plants. In certain plant foods, including almonds, millet sprouts, lima beans, soy, spinach, bamboo shoots, and cassava roots (which are a major source of food in tropical countries), cyanides occur naturally as part of sugars or other naturally-occurring compounds. However, the edible parts of plants that are eaten in the United States, including tapioca which is made from cassava roots, contain relatively low amounts of cyanide. Hydrogen cyanide is a colorless gas with a faint, bitter, almondlike odor. This compound and potassium cyanide are both white solids with a bitter, almond-like odor in damp air. Cyanide and hydrogen cyanide are used in electroplating, metallurgy, organic chemicals production, photographic developing, manufacture of plastics, fumigation of ships, and some mining processes.

Structure

2D Structure

特性

IUPAC Name |

sodium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Na/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWBNISUBARLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNNa, NaCN | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024309 | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium cyanide appears as a white crystalline solid, lump solid or powder. A deadly human poison by ingestion. Toxic by skin absorption through open wounds, by ingestion, and by inhalation of dust., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor. | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

2725 °F at 760 mmHg (EPA, 1998), 1496 °C, 2725 °F | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not combustible (EPA, 1998) | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 48 G/100 CC WATER @ 10 °C, 82 G/100 CC WATER @ 35 °C, Slightly sol in alcohol, Solubility in water, g/l at 20 °C: 480-520 (freely soluble), (77 °F): 58% | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.595 g/cu cm @ 20 °C, 1.6 g/cm³, 1.60 | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1502.6 °F (EPA, 1998), 1 mm Hg @ 817 °C; 10 mm Hg @ 983 °C, Vapor pressure, kPa at 800 °C: 0.1, 0 mmHg (approx) | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White cubic crystals, WHITE SOLID IN FORM OF GRANULES, FLAKES, OR EGGS (RESEMBLING CHICKEN EGGS), White, granular or crystalline solid. | |

CAS No. |

143-33-9 | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium cyanide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM CYANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium cyanide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sodium-cyanide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5DDB9Z95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1047 °F (EPA, 1998), 563 °C, 564 °C, 1047 °F | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Contextualizing Sodium Cyanide Within Contemporary Chemical Research Paradigms

Sodium cyanide (NaCN), an inorganic salt, holds a significant position in modern chemical research due to its unique reactivity. wikipedia.orgamericanelements.com Composed of a sodium cation (Na+) and a cyanide anion (CN-), its utility stems primarily from the properties of the cyanide ion. The cyanide ion acts as a potent nucleophile, making this compound a valuable reagent in various organic syntheses. fiveable.me

In the realm of synthetic organic chemistry, this compound is instrumental in the formation of nitriles from alkyl halides. quora.com This reaction is a cornerstone for extending carbon chains and introducing nitrogen-containing functional groups. The resulting nitriles are versatile intermediates that can be further transformed into a range of other functional groups, including carboxylic acids, primary amines, and ketones, highlighting the compound's role as a key building block in the synthesis of more complex molecules. fiveable.mequora.com

Furthermore, this compound is employed in the formation of cyanohydrins from aldehydes and ketones. fiveable.mesioc-journal.cn Cyanohydrins are crucial precursors in the synthesis of alpha-hydroxy acids and other significant organic compounds. fiveable.me The nucleophilic addition of the cyanide anion to a carbonyl group is a fundamental transformation in organic chemistry, and this compound provides a convenient source of the cyanide nucleophile for this purpose. researchgate.net

Beyond its role as a reagent, research also explores the catalytic properties of the cyanide ion. researchgate.net It can catalyze reactions such as the benzoin (B196080) condensation and the Michael-Stetter reaction. researchgate.net In environmental science research, studies involving this compound often focus on its interactions with metals and its environmental fate. researchgate.net A significant area of research is the study of its role in the extraction of precious metals like gold, a process known as cyanidation. wikipedia.orgquora.com This process relies on the high affinity of cyanide for gold, which allows for the dissolution of gold from ore. wikipedia.org The underlying chemistry involves the oxidation of gold in the presence of cyanide and oxygen, forming the soluble sodium dicyanoaurate(I) complex. wikipedia.org

Historical Perspectives on Sodium Cyanide Research and Development

The history of sodium cyanide production is marked by significant process innovations. For many years, the dominant method for its manufacture was the Castner process, developed by the American chemist Hamilton Castner. google.comgoogle.comthebhc.org This process involved the reaction of sodium metal with ammonia (B1221849) and carbon at high temperatures to produce this compound. google.com

With the advancement of chemical engineering, the production of hydrogen cyanide (HCN) became more efficient through methods like the Andrussow process, which reacts methane, ammonia, and air over a platinum catalyst. mdpi.comwikipedia.org This development led to a shift in the primary method for this compound synthesis. The modern, and more common, method involves the neutralization of hydrogen cyanide with a sodium hydroxide (B78521) solution. wikipedia.orggoogle.com This acid-base reaction provides a more direct and scalable route to high-purity this compound. google.com

Early commercial forms of this compound produced by the Castner process were often sold as solid "eggs" or briquettes. google.comcyplus.com The development of crystallization techniques from aqueous solutions allowed for the production of granular or powdered this compound. google.comgoogle.com Research into the crystallization process has focused on optimizing conditions to produce a stable, non-hygroscopic product with high purity. google.com

Research Objectives and Scope Within the Academic Landscape of Sodium Cyanide Studies

Cellular and Molecular Mechanisms of Cyanide Anion Interaction

The biotoxicity of this compound is primarily attributed to the cyanide anion (CN-), which initiates a cascade of detrimental cellular and molecular events. Its rapid and potent effects stem from its ability to interact with critical components of cellular machinery, leading to widespread dysfunction and, ultimately, cell death. The following sections delve into the specific mechanisms through which the cyanide anion exerts its toxic effects at the cellular and molecular levels.

Inhibition of Cytochrome c Oxidase and Mitochondrial Respiration

The primary and most well-understood mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (CcOX), also known as Complex IV of the mitochondrial electron transport chain. wikipedia.orgwikipedia.orgsciencemediacentre.org This enzyme plays a crucial role in cellular respiration by catalyzing the final step, the transfer of electrons from cytochrome c to molecular oxygen. wikipedia.org

The cyanide anion has a high affinity for and binds to the ferric (Fe3+) ion within the heme a3-CuB binuclear center of cytochrome c oxidase. wikipedia.orgoup.comlibretexts.org This binding is non-competitive and effectively halts the transfer of electrons to oxygen. wikipedia.orgwikipedia.org As a consequence, the entire electron transport chain is disrupted, leading to a cessation of aerobic respiration. wikipedia.orgwikipedia.org This inhibition prevents the pumping of protons across the inner mitochondrial membrane, which is essential for establishing the proton gradient that drives ATP synthesis. wikipedia.orgoup.com The disruption of this process is a form of histotoxic hypoxia, where cells are unable to utilize oxygen, even when it is present. wikipedia.orgsciencemediacentre.org

Interestingly, the effect of cyanide on cytochrome c oxidase can be biphasic. While high concentrations (high-micromolar to low-millimolar) cause the classic inhibitory and toxic effects, low concentrations (nanomolar to low-micromolar) have been observed to stimulate CcOX activity. pnas.orgresearchgate.netnih.gov This stimulatory effect is associated with the removal of constitutive, inhibitory glutathionylation on the enzyme's catalytic subunits. pnas.orgresearchgate.net

Interactions with Metalloenzymes and Non-Metalloenzymes

Beyond metalloenzymes, cyanide has been shown to affect the activity of various non-metalloenzymes, particularly those involved in the cellular antioxidant defense system. Studies have demonstrated that cyanide can inhibit the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). cabidigitallibrary.orgajol.infooup.com The inhibition of these enzymes weakens the cell's ability to neutralize reactive oxygen species, thereby exacerbating oxidative stress. cabidigitallibrary.orgoup.com For example, research on carp (B13450389) has shown that exposure to this compound can lead to a decrease in the activities of catalase and superoxide dismutase. dergipark.org.tr

Impact on Cellular Energetics and Adenosine (B11128) Triphosphate (ATP) Synthesis

The inhibition of cytochrome c oxidase and the subsequent disruption of mitochondrial respiration have a profound impact on cellular energetics, primarily by halting the production of adenosine triphosphate (ATP). wikipedia.orgpnas.org ATP is the primary energy currency of the cell, and its depletion leads to a rapid failure of numerous energy-dependent cellular processes.

The shutdown of the electron transport chain prevents oxidative phosphorylation, the main process by which cells generate ATP. wikipedia.orglibretexts.orgpearson.com This leads to a severe depletion of cellular ATP levels. nih.govoup.com While some ATP can be generated through anaerobic glycolysis, this process is far less efficient and cannot compensate for the loss of aerobic respiration, especially in tissues with high energy demands like the brain and heart. nih.gov In some experimental models, complete inhibition of cellular ATP synthesis is only achieved when cyanide's inhibition of oxidative phosphorylation is combined with the inhibition of glycolysis. nih.gov The lack of ATP impairs vital functions such as ion transport, maintenance of membrane potentials, and synthesis of macromolecules, ultimately leading to cell death. oup.com

The effect of cyanide on ATP levels can also exhibit a biphasic nature. At low, stimulatory concentrations for cytochrome c oxidase, cyanide can actually lead to an increase in intracellular ATP levels. pnas.orgresearchgate.net However, at toxic concentrations, the severe depletion of ATP is a hallmark of cyanide poisoning. oup.com

Alterations in Cellular Calcium Regulation and Homeostasis

Cyanide toxicity is intricately linked to the disruption of cellular calcium (Ca2+) homeostasis. researchgate.net The initial inhibition of mitochondrial respiration and subsequent ATP depletion cripple the cell's ability to maintain the steep electrochemical gradients for ions, including Ca2+. ATP-dependent calcium pumps, which are essential for extruding Ca2+ from the cytoplasm and sequestering it into intracellular stores like the endoplasmic reticulum, fail due to the lack of energy.

Furthermore, cyanide can induce the release of calcium from intracellular stores. psu.edu This, combined with the influx of extracellular Ca2+ through various channels, leads to a sustained elevation of cytosolic Ca2+ concentrations. This overload of intracellular calcium can activate a range of detrimental downstream signaling pathways.

Role of Glutamate (B1630785) Receptor Activation and Excitotoxicity

In the central nervous system, cyanide-induced neurotoxicity is significantly mediated by excitotoxicity, a process involving the overstimulation of glutamate receptors. interesjournals.orgglobalscienceresearchjournals.org Cyanide can trigger the release of the excitatory neurotransmitter glutamate from neurons. nih.govresearchgate.net This excess glutamate then activates its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. psu.eduinteresjournals.orgnih.gov

The activation of NMDA receptors, which are calcium-gated ion channels, leads to a massive influx of Ca2+ into the postsynaptic neuron. interesjournals.org Cyanide has been shown to directly enhance NMDA receptor-mediated responses, further exacerbating the excitotoxic cascade. nih.gov This sustained increase in intracellular Ca2+ contributes to the neuronal damage observed in cyanide poisoning. interesjournals.org Blockade of NMDA receptors has been demonstrated to protect against cyanide-induced neuronal injury in cell cultures. nih.govoup.com

The excitotoxic process is a key contributor to the neuronal dysfunction and cell death seen in cyanide poisoning, particularly in brain regions rich in glutamate receptors like the hippocampus and cerebellum. globalscienceresearchjournals.orgnih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Production

A significant component of this compound's biotoxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and a simultaneous weakening of the cell's antioxidant defenses. cabidigitallibrary.orgajol.infooup.com

The inhibition of the mitochondrial electron transport chain at cytochrome c oxidase leads to a backup of electrons at earlier complexes, particularly Complex III. oup.com This "electron leak" results in the increased production of superoxide anions (O2•−), a primary ROS. oup.com Cyanide exposure has been shown to increase the levels of superoxide anions and hydrogen peroxide. cabidigitallibrary.org

Furthermore, cyanide inhibits key antioxidant enzymes like superoxide dismutase (SOD) and catalase, which are responsible for detoxifying ROS. cabidigitallibrary.orgajol.infooup.comresearchgate.net This dual action of increasing ROS production while crippling the antioxidant defense system leads to a state of severe oxidative stress. oup.com This oxidative stress, in turn, causes widespread damage to cellular components, including lipids, proteins, and DNA. oup.comnih.gov Lipid peroxidation, the oxidative degradation of lipids in cell membranes, is a well-documented consequence of cyanide poisoning, leading to loss of membrane integrity and function. cabidigitallibrary.orgnih.govscielo.brscispace.comresearchgate.net The generation of ROS and subsequent oxidative damage contribute significantly to the apoptotic and necrotic cell death induced by cyanide. psu.edu

Interactive Data Table: Effects of Cyanide on Cellular Processes

Dysfunction of Hydrogen Ion Handling Mechanisms

This compound exposure leads to a rapid disruption of intracellular hydrogen ion (H+) homeostasis, a critical aspect of cellular function. nih.gov Studies on cultured neuronal cells have demonstrated that cyanide induces a swift decrease in intracellular pH (pHi), leading to cytosolic acidification. nih.gov This effect is exacerbated in an acidic extracellular environment and is enhanced by the removal of sodium ions (Na+) from the surrounding medium. nih.gov

Systemic and Organ-Specific Pathophysiological Responses

This compound elicits a range of systemic and organ-specific pathophysiological responses, primarily due to its ability to inhibit cellular respiration. cdc.govijrpr.com This inhibition leads to cellular hypoxia and a shift from aerobic to anaerobic metabolism, which has profound consequences for tissues with high oxygen demand, such as the central nervous system and the cardiovascular system. ijrpr.comejgm.co.uk

Central Nervous System Dysregulation and Neurotoxicity

The central nervous system (CNS) is a primary target of this compound toxicity. cdc.govcdc.govresearchgate.net The brain's high energy dependence and limited capacity for anaerobic metabolism make it particularly vulnerable to the histotoxic hypoxia induced by cyanide. dtic.mil This can lead to a cascade of events including cellular swelling, increased intracellular calcium levels, and lipid peroxidation. dtic.mil

Neuronal Excitability and Synaptic Transmission Alterations

This compound has been shown to directly impact neuronal excitability and synaptic transmission. nih.gov In studies using hippocampal slices, cyanide rapidly and reversibly depresses synaptic transmission. researchgate.netnih.gov This suppression is characterized by a decrease in the generation of excitatory postsynaptic potentials (EPSPs) and an increase in the action potential threshold. researchgate.netnih.gov However, the direct electrical excitability of axons appears to be unaffected. nih.gov

Furthermore, cyanide can induce depolarization of motoneurons and enhance synaptic activity, leading to spontaneous action potential generation. nih.gov This effect persists even in the presence of synaptic blockers, indicating that it is mediated by changes in the intrinsic membrane properties of the neurons rather than alterations in synaptic transmission alone. nih.gov The activation of TTX-insensitive sodium conductances appears to be a key factor in this cyanide-induced depolarization. nih.gov

Impact on Local Cerebral Glucose Utilization

This compound significantly alters cerebral glucose metabolism. dtic.mil Immediately following exposure, there is a transient and robust increase in local cerebral glucose utilization (LCGU). cdc.govdtic.mil This initial surge is consistent with a shift towards anaerobic metabolism as the cells attempt to compensate for the blockade of oxidative phosphorylation. cdc.govphysiology.org This is further evidenced by a dramatic increase in extracellular lactate. dtic.mil

However, this period of increased glucose use is brief. dtic.mil Within an hour of exposure, a marked and global decrease in LCGU is observed across most brain regions. dtic.milnih.gov This widespread depression of glucose utilization is reversible within hours and does not appear to cause immediate pathological damage. nih.gov The mechanism for this global decrease is not fully understood but is thought to involve a widely distributed "system" that senses a drop in energy production and induces a state of cellular quiescence, potentially as a protective measure against excitotoxic damage. nih.gov

Behavioral and Electrophysiological Manifestations

Acute cyanide intoxication produces a range of behavioral and electrophysiological changes indicative of severe CNS disruption. dtic.mil These manifestations include incoordination, tremors, convulsions, and seizures. dtic.milnih.gov Electrophysiological recordings often show significant changes in the electroencephalogram (EEG). dtic.mil In animal studies, cyanide exposure can lead to progressive deterioration of EEG activity. usgovcloudapi.net These seizures and convulsions are a direct consequence of the widespread neuronal dysfunction caused by cyanide. researchgate.net

Cardiovascular and Respiratory System Impairment

The cardiovascular and respiratory systems are also severely affected by this compound poisoning. cdc.govijrpr.comcenterforhealthsecurity.org The heart, with its high metabolic demand, is particularly susceptible to the cellular hypoxia induced by cyanide. ijrpr.comejgm.co.uk

Cardiovascular Effects: Clinical manifestations of acute cyanide poisoning often include initial tachycardia (a rapid heartbeat) and hypertension (high blood pressure). ijrpr.compreparecenter.org This can be followed by bradycardia (a slow heartbeat), hypotension (low blood pressure), and cardiac arrhythmias (irregular heartbeat), which can ultimately progress to cardiac arrest and death. ijrpr.comcenterforhealthsecurity.orgemnote.org The inhibition of cellular respiration leads to a decrease in ATP production and an increase in oxidative stress, causing direct damage to cardiac tissue. ijrpr.com This damage is reflected in the release of cardiac biomarkers such as creatine (B1669601) kinase and troponin I. ijrpr.comresearchgate.net Simulation studies have shown that cyanide-induced disturbances in energy homeostasis and ion concentrations in cardiac tissue lead to changes in cellular membrane currents, altering the morphology of the action potential and the electrocardiogram (ECG). dtic.mil

Respiratory Effects: this compound exposure typically causes an initial rapid breathing (tachypnea). cdc.gov This is a reflexive response mediated by the stimulation of peripheral chemoreceptors, such as the carotid and aortic bodies, which are sensitive to changes in blood oxygen levels. atsjournals.orgahajournals.org Cyanide stimulates these chemoreceptors, leading to an increase in respiratory rate. atsjournals.org However, as the poisoning progresses, this initial stimulation is followed by respiratory depression and ultimately respiratory arrest. cdc.gov While cyanide can directly depress the neuronal network controlling breathing, the rapid suppression of respiration seen in vivo is thought to be primarily due to changes in neuronal excitability within the respiratory centers of the central nervous system. nih.gov

Interactive Data Table: Effects of this compound on Cardiac Markers in Rabbits

Below is a summary of the effects of oral administration of 10ml of 0.05mg this compound on cardiac markers in rabbits over a 90-day period.

| Time Point | Lactate Dehydrogenase (LDH) | Creatine Kinase (CK-MB) | Troponin I |

| 30 Days | No significant change | Significant increase | Significant increase |

| 60 Days | Non-significant increase | Significant increase | Significant increase |

| 90 Days | Significant increase | Significant increase | Significant increase |

| Data sourced from a 2025 study on the cardiac consequences of this compound exposure in an animal model. researchgate.net |

Hepatic and Renal System Manifestations

This compound exposure can lead to significant damage to the liver and kidneys. In animal studies, the administration of this compound has been shown to induce a range of adverse effects on these vital organs.

Hepatic Effects:

Exposure to cyanide has been associated with liver damage, characterized by both biochemical and structural changes. In a study on freshwater fish (Cyprinus carpio), exposure to sublethal concentrations of this compound resulted in a significant decrease in the activity of key antioxidant enzymes in the liver, including catalase, superoxide dismutase, glutathione peroxidase, and glutathione S-transferase. nih.gov This reduction in antioxidant defense leads to increased lipid peroxidation, indicating oxidative damage to hepatocytes. nih.gov Histopathological examination of the liver in these fish revealed lymphocytic infiltration and necrosis. nih.gov In rats, administration of potassium cyanide led to an elevation of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), further indicating liver damage. arakmu.ac.ir Gross pathology findings in animals exposed to lethal concentrations of cyanide have included congestion of the liver. nih.gov

Renal Effects:

The kidneys are also a target for this compound toxicity. In male rabbits, ingestion of this compound in feed for four weeks resulted in renal histopathology, including tubular and glomerular necrosis, along with decreased renal activities of superoxide dismutase and catalase. nih.gov Similarly, in fish exposed to this compound, histopathological evaluation showed tubular and glomerular degeneration. nih.govijpcbs.com Studies in rats have demonstrated that exposure to potassium cyanide can cause congestion and cytoplasmic vacuolization of the proximal tubular epithelium. nih.gov While some studies on rats and mice exposed to this compound in drinking water showed minor and sporadic changes in kidney weights, these were not considered treatment-related by the authors. nih.gov However, albuminuria was observed in a human case of potassium cyanide ingestion. nih.gov

The following table summarizes the observed hepatic and renal effects of this compound in various studies.

| Organ System | Species | Observed Effects | Reference |

| Hepatic | Freshwater Fish (Cyprinus carpio) | Decreased antioxidant enzyme activity, increased lipid peroxidation, lymphocytic infiltration, necrosis. | nih.gov |

| Rats | Elevated liver enzymes (AST, ALT). | arakmu.ac.ir | |

| Animals (General) | Congestion of the liver at lethal doses. | nih.gov | |

| Renal | Male Rabbits | Tubular and glomerular necrosis, decreased antioxidant enzyme activity. | nih.gov |

| Freshwater Fish (Cyprinus carpio) | Tubular and glomerular degeneration. | nih.govijpcbs.com | |

| Rats | Congestion and cytoplasmic vacuolization of proximal tubular epithelium. | nih.gov | |

| Humans | Albuminuria (following potassium cyanide ingestion). | nih.gov |

Hematological Effects and Hemoglobin Interactions

This compound exposure can induce a variety of hematological effects, primarily through its interaction with hemoglobin and other blood components.

Limited evidence from occupational studies in electroplating plants suggests potential alterations in hematological endpoints, though these findings are often confounded by co-exposure to other chemicals like copper. cdc.gov In one such study, workers exposed to this compound and copper cyanide showed increased hemoglobin levels and lymphocyte percentages. cdc.gov Conversely, another study on workers exposed to hydrogen cyanide reported decreased hemoglobin levels. cdc.gov

Animal studies provide more direct evidence of cyanide's hematological toxicity. Rats exposed to potassium silver cyanide exhibited increased mean corpuscular volume and mean corpuscular hemoglobin concentration. nih.gov In contrast, minimal, non-treatment-related hematological changes were observed in rats and mice exposed to this compound in drinking water for 13 weeks. nih.gov

The interaction of cyanide with hemoglobin is a key aspect of its toxicity. Cyanide binds to the ferric (Fe³⁺) iron of methemoglobin, forming cyanomethemoglobin. This process is central to the antidotal action of nitrites in cyanide poisoning, as it sequesters cyanide away from cytochrome c oxidase. The reaction of sodium nitroprusside with deoxyhemoglobin also results in distinct EPR-detectable species. nih.gov Infrared spectroscopy studies of cyanide-ligated human methemoglobin (Hb-CN) have identified different conformational states, indicating the complexity of the cyanide-hemoglobin interaction. researchgate.net The binding of cyanide to hemoglobin causes distinct changes in the infrared spectrum, particularly in the C-N stretching vibration. researchgate.net

| Parameter | Species | Effect | Reference |

| Hemoglobin Levels | Humans (occupational) | Increased or decreased (confounded data). | cdc.gov |

| Mean Corpuscular Volume | Rats | Increased. | nih.gov |

| Mean Corpuscular Hemoglobin Concentration | Rats | Increased. | nih.gov |

| Interaction with Hemoglobin | Humans | Forms cyanomethemoglobin, alters infrared spectrum. | researchgate.net |

Gastrointestinal Responses to this compound Exposure

Ingestion of this compound can lead to significant gastrointestinal distress. The alkaline nature of this compound solutions contributes to corrosive effects on the stomach lining following ingestion. nih.gov

Commonly reported symptoms in humans after oral exposure include nausea, vomiting, and abdominal pain. cdc.govpreparecenter.org Vomiting was also a reported symptom in workers exposed to cyanide evolved from this compound during electroplating processes, although exposure to other chemicals could have been a contributing factor. nih.gov

Animal studies have also documented gastrointestinal effects. For instance, diarrhea was observed in rats treated orally with copper cyanide. nih.gov However, no gastrointestinal effects were noted in rats exposed to potassium silver cyanide. nih.gov In cases of dermal exposure in guinea pigs, submucous hemorrhages in the stomach were observed at necropsy. cdc.gov

| Symptom/Effect | Species | Route of Exposure | Reference |

| Nausea, Vomiting, Abdominal Pain | Humans | Ingestion | cdc.govpreparecenter.org |

| Vomiting | Humans | Inhalation (occupational) | nih.gov |

| Corrosive Effects on Stomach | Humans | Ingestion | nih.gov |

| Diarrhea | Rats | Oral (copper cyanide) | nih.gov |

| Submucous Hemorrhages in Stomach | Guinea Pigs | Dermal | cdc.gov |

Reproductive and Developmental Toxicity

The available data on the reproductive and developmental toxicity of this compound presents a mixed picture, with effects appearing to be species- and dose-dependent.

Studies in rats and pigs fed diets containing cyanide from cassava showed no adverse effects on the number or body weight of offspring. nih.gov However, at higher concentrations, pregnant sows exhibited proliferative changes in the kidney glomeruli and increased thyroid weights, though no teratogenic effects were reported. nih.gov

In a 13-week study where rats and mice were given this compound in their drinking water, some reproductive parameter alterations were noted. Male rats showed a slight reduction in cauda epididymal weight, and at the highest dose, a decrease in the number of spermatid heads per testis and marginally lower sperm motility. nih.gov Female rats at higher concentrations spent more time in proestrus and diestrus. nih.gov These changes were considered mild but suggest a potential for adverse effects on reproductive systems. nih.gov

In contrast to the findings in rats and pigs, a study on pregnant hamsters administered this compound subcutaneously revealed severe fetal malformations, including exencephaly and encephalocele, at doses that did not always cause maternal toxicity. nih.govwestliberty.edu This suggests that under certain conditions of exposure, this compound can be a potent developmental toxicant.

| Species | Route of Exposure | Findings | Reference |

| Rats | Oral (diet) | No effect on offspring number or weight. | nih.gov |

| Pigs | Oral (diet) | No effect on offspring number or weight; maternal kidney and thyroid changes at high doses. | nih.gov |

| Rats | Oral (drinking water) | Reduced cauda epididymal weight, decreased spermatid heads, altered estrous cycle in females at high doses. | nih.gov |

| Hamsters | Subcutaneous | Severe fetal malformations (exencephaly, encephalocele). | nih.govwestliberty.edu |

Molecular Biomarker Identification and Characterization for Exposure Assessment

The identification of reliable molecular biomarkers is crucial for assessing exposure to this compound. x-mol.netnih.govfao.org Recent research has focused on identifying mRNA biomarkers that are significantly modulated by this compound exposure. x-mol.netnih.govfao.orgresearchgate.net

In a study aimed at identifying such biomarkers, researchers defined critical selection criteria: a significant change in mRNA expression level in response to sodium thiocyanate (B1210189) (a major metabolite of cyanide) treatment, and significant modulation by this compound exposure in both human lung cells and rat lung tissue. x-mol.netnih.govfao.orgresearchgate.net

This research led to the identification of several mRNA biomarker candidates that were commonly downregulated following this compound exposure both in vitro and in vivo. x-mol.netnih.govresearchgate.net These candidates include:

ADCY5

ANGPTL4

CCNG2

CD9

COL1A2

DACT3

GGCX

GRB14

H1F0

HSPA1A

MAF

MAT2A

PPP1R10

PPP4C

Functional characterization of these biomarkers using in silico approaches suggests that they may be involved in the regulation and degradation of the extracellular matrix. x-mol.netnih.govresearchgate.net This downregulation could have a negative impact on surrounding lung cells. x-mol.netnih.govresearchgate.net The analysis of such mRNA profiles represents a promising new frontier for the diagnosis of cyanide toxicity. mdpi.com

| Biomarker Candidate (mRNA) | Change in Expression | Implicated Function | Reference |

| ADCY5, ANGPTL4, CCNG2, CD9, COL1A2, DACT3, GGCX, GRB14, H1F0, HSPA1A, MAF, MAT2A, PPP1R10, PPP4C | Downregulated | Regulation and degradation of extracellular matrix. | x-mol.netnih.govresearchgate.netmdpi.com |

Absorption Dynamics Across Biological Barriers

This compound, along with other soluble cyanide salts, is rapidly absorbed following inhalation and oral exposure. industrialchemicals.gov.au The rate of absorption through the gastrointestinal tract can be influenced by the specific chemical form of cyanide and the presence of food. nih.gov While absorption through the skin is also possible, it occurs at a slower rate compared to inhalation or ingestion. industrialchemicals.gov.aucdc.gov The rapid onset of symptoms following exposure is a clear indicator of its efficient uptake into the body. nih.gov Studies in dogs have shown that the percentage of an oral dose absorbed can decrease as the dose increases. industrialchemicals.gov.au

Distribution Profiles in Tissues and Organs

Once absorbed, cyanide is quickly distributed throughout the body via the bloodstream. cdc.govhoneywell.commedscape.com It does not tend to accumulate in tissues after repeated or long-term exposure. cdc.govhoneywell.com In cases of fatal poisoning, cyanide has been detected in numerous organs. healthcouncil.nl Following oral administration in rats, the highest concentrations of cyanide were found in the lungs and blood. cdc.gov In another study with rats, combined data showed average tissue concentrations in the following descending order: liver, lung, blood, spleen, and brain. cdc.gov Similarly, in domestic chickens, the kidney was found to have the highest cyanide level irrespective of the mode and duration of exposure, which may be related to the organ's role in elimination. scholarsresearchlibrary.com The liver, a primary site for detoxification, also shows significant cyanide levels. scholarsresearchlibrary.com

Table 1: Cyanide Distribution in Tissues of Rats after Oral Administration

| Tissue | Average Concentration (µg/g) |

| Liver | 8.9 |

| Lung | 5.8 |

| Blood | 4.9 |

| Spleen | 2.1 |

| Brain | 1.5 |

| Data from a study on rats that died after receiving oral doses of this compound. cdc.gov |

Metabolic Transformation Pathways

The body has several mechanisms to metabolize cyanide, with the primary pathway converting it to a less toxic compound.

Rhodanese-Mediated Conversion to Thiocyanate

The main pathway for cyanide detoxification involves the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase). nih.govnih.govwikipedia.org This enzyme catalyzes the transfer of a sulfur atom from a sulfur donor, such as thiosulfate (B1220275), to the cyanide ion (CN⁻), forming the much less toxic thiocyanate (SCN⁻). wikipedia.orgnih.govresearchgate.net This process is crucial for detoxifying cyanide from both dietary sources and smoke. wikipedia.org The liver and kidneys contain high concentrations of rhodanese. nih.gov The rate of this detoxification is often limited by the availability of sulfur donors. msdvetmanual.com Thiocyanate is then primarily excreted in the urine. msdvetmanual.comny.gov

Minor Metabolic Routes

In addition to the primary rhodanese pathway, there are several minor routes for cyanide metabolism. nih.gov One such pathway involves the reaction of cyanide with cystine to form 2-aminothiazoline-4-carboxylic acid (ATCA). cdc.govcore.ac.uk This may become more significant when sulfur donors for the rhodanese pathway are depleted. core.ac.uk Another minor pathway is the conversion of cyanide to formate (B1220265), which can then be incorporated into the one-carbon metabolic pool and eventually be excreted as carbon dioxide. nih.govny.gov Cyanide can also react with hydroxocobalamin (B81358) (a form of vitamin B12) to form cyanocobalamin (B1173554) (vitamin B12), which is another detoxification route. cdc.govny.gov A different enzyme, 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MPST), which is more widely distributed in tissues than rhodanese, can also convert cyanide to thiocyanate using 3-mercaptopyruvate as a substrate. wikipedia.org

Cyanide Release from Cyanomethemoglobin

In the context of cyanide antidote administration, nitrites can be used to oxidize the ferrous iron in hemoglobin to ferric iron, forming methemoglobin. wikipedia.orgusda.gov Cyanide has a high affinity for the ferric iron in methemoglobin and will bind to it, forming cyanomethemoglobin. wikipedia.orgusda.govlitfl.com This process effectively removes cyanide from cytochrome oxidase, restoring cellular respiration. wikipedia.orglitfl.com The cyanide bound to methemoglobin can then be detoxified to thiocyanate by the rhodanese enzyme, provided a sulfur donor like sodium thiosulfate is available. msdvetmanual.comwikipedia.org The dissociation of cyanide from cyanomethemoglobin is a key step in this detoxification process. nih.gov

Elimination and Excretion Mechanisms

The primary route of elimination for cyanide is through its metabolites, which are mainly excreted in the urine. nih.govmsdvetmanual.com The major metabolite, thiocyanate, accounts for approximately 80% of the excreted cyanide. cdc.govcdc.gov Following administration of radiolabeled cyanide, the majority of the radioactivity is recovered in the urine within 24 hours. cdc.govnih.gov Small amounts of cyanide and its metabolites can also be eliminated through expired air as carbon dioxide and traces of hydrogen cyanide, as well as in saliva and sweat. industrialchemicals.gov.aunih.govnih.gov The plasma half-life of thiocyanate is approximately 4 hours in individuals with normal kidney function. inchem.org

Factors Modulating Cyanide Toxicokinetics (e.g., pH, Co-exposures)

The toxicokinetics of cyanide, encompassing its absorption, distribution, metabolism, and excretion, are not fixed but are influenced by a range of physiological and external factors. Key modulators include the pH of biological environments and simultaneous exposure to other chemical substances. These factors can significantly alter the speed and extent of cyanide's systemic availability and its subsequent metabolic fate.

Influence of pH

The pH of the surrounding medium is a critical determinant of the chemical form of cyanide and, consequently, its ability to cross biological membranes. Cyanide exists in equilibrium between the cyanide anion (CN⁻) and its undissociated form, hydrogen cyanide (HCN), which is a weak acid with a pKa of approximately 9.2. cdc.govnih.gov

In the highly acidic environment of the stomach (pH ~3), ingested salts like this compound are rapidly converted to the non-ionized, lipid-soluble HCN form. nih.govmdpi.com This form is readily absorbed across the gastrointestinal mucosa into the bloodstream. nih.govcanada.ca Conversely, at a more alkaline pH, the equilibrium shifts towards the cyanide anion (CN⁻), which is less lipid-soluble. cyanidecode.org

Blood pH also plays a significant role in the distribution of cyanide to tissues, particularly the brain. Studies in rats have demonstrated that changes in arterial blood pH, induced by respiratory acidosis or alkalosis, can modify the cerebral uptake of cyanide. oup.comnih.gov Respiratory acidosis (lower blood pH) was found to increase the rate of cyanide distribution into the brain, whereas respiratory alkalosis (higher blood pH) limited its distribution. oup.comnih.gov This suggests that systemic pH shifts can alter the partitioning of cyanide into critical target organs.

| Biological Compartment | Typical pH | Predominant Cyanide Form | Effect on Toxicokinetics | Reference |

|---|---|---|---|---|

| Stomach | 1.5 - 3.5 | Hydrogen Cyanide (HCN) | Facilitates rapid absorption across the gastric mucosa. | nih.govmdpi.com |

| Blood (Acidosis) | < 7.35 | Increased proportion of HCN | Favors distribution into the central nervous system. | oup.com |

| Blood (Physiological) | 7.35 - 7.45 | Equilibrium of HCN and CN⁻ | Rapid distribution throughout the body. | nih.gov |

| Blood (Alkalosis) | > 7.45 | Increased proportion of CN⁻ | Limits distribution into the central nervous system. | oup.com |

A study on rats demonstrated the quantitative effect of modulating arterial pH on the permeability-area product (PA), an indicator of the rapidity of cyanide distribution into the brain.

| Condition | Mean Arterial pH | Mean Permeability-Area Product (s⁻¹) | Reference |

|---|---|---|---|

| Acidotic | 7.07 ± 0.03 | 0.015 ± 0.002 | oup.comnih.gov |

| Physiologic | 7.41 ± 0.01 | 0.011 ± 0.001 | oup.comnih.gov |

| Alkalotic | 7.58 ± 0.01 | 0.008 ± 0.001 | oup.comnih.gov |

Influence of Co-exposures

The toxicokinetic profile of cyanide can also be significantly altered by co-exposure to other agents, including other toxicants and nutritional factors.

Carbon Monoxide (CO): A frequent and clinically significant co-exposure occurs with carbon monoxide (CO), particularly in victims of smoke inhalation from fires. mdpi.comnih.govresearchgate.net While CO and cyanide have different primary molecular targets, their combined presence can lead to additive or synergistic toxicity. mdpi.comnih.gov This co-exposure complicates the toxicological picture but does not directly alter the metabolic pathways of cyanide itself. nih.gov

Nutritional Deficiencies: The primary pathway for detoxifying cyanide is its conversion to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese that requires a sulfur donor. mdpi.comwww.gov.uk Nutritional deficiencies, particularly a low intake of sulfur-containing amino acids (like cysteine and methionine), can limit the availability of these sulfur donors. mdpi.com This can impair the detoxification capacity, potentially leading to a longer half-life and increased toxicity of cyanide. mdpi.comcore.ac.uk Similarly, a deficiency in vitamin B12 can affect the minor metabolic pathway where cyanide binds to hydroxocobalamin to form cyanocobalamin. mdpi.com

Other Chemicals: Chronic exposure to cyanide can increase its apparent half-life, which may be due to the depletion of sulfur donors or a reduction in rhodanese activity over time. core.ac.uk Tobacco smoke is a major source of chronic cyanide exposure for the general population. www.gov.uk

| Co-exposure Factor | Mechanism of Interaction | Effect on Cyanide Toxicokinetics | Reference |

|---|---|---|---|

| Carbon Monoxide (CO) | Commonly encountered together in smoke inhalation. Both are asphyxiants with different molecular targets. | Leads to additive toxicity, complicating the clinical presentation. Does not directly alter cyanide metabolism. | mdpi.comnih.gov |

| Sulfur Amino Acid Deficiency | Limits the endogenous supply of sulfur donors required for the rhodanese-catalyzed conversion of cyanide to thiocyanate. | Reduces the rate of detoxification, potentially increasing cyanide's half-life and toxicity. | mdpi.comcore.ac.uk |

| Vitamin B12 Deficiency | Reduces the availability of hydroxocobalamin for binding with cyanide to form cyanocobalamin. | Impairs a minor detoxification pathway. | mdpi.com |

| Chronic Cyanide Exposure (e.g., from smoking) | Potential depletion of sulfur donors and/or reduced rhodanese activity over time. | May increase the apparent half-life of cyanide and thiocyanate. | www.gov.ukcore.ac.uk |

Environmental Dynamics and Ecological Impact of Sodium Cyanide

Sources and Dissemination Pathways in Natural Ecosystems

The presence of cyanide in the environment stems from both human activities and natural occurrences.

Anthropogenic Release from Industrial Processes

Industrial activities are the predominant source of cyanide pollution in the environment. nih.govmostwiedzy.pl Key industries contributing to cyanide release include:

Mining: The extraction of gold and silver from low-grade ores is a major application of sodium cyanide. transparencymarketresearch.comearthworks.orgusgs.gov It is used in a process called cyanidation, where a dilute solution of this compound is used to leach the precious metals from the ore. earthworks.orgearthworks.org Spills and leaks from tailings ponds, which store the cyanide-laden waste, can release significant amounts of cyanide into surrounding ecosystems, contaminating water supplies and agricultural lands. earthworks.orgeuropa.eu

Chemical Manufacturing: this compound is a feedstock in the production of various chemicals, including those used in the making of plastics and fibers. dcceew.gov.auwho.int

Metallurgical and Electroplating Industries: These industries use cyanide for metal finishing and electroplating processes. nih.govcore.ac.uk Discharges from these facilities can introduce cyanide into wastewater systems. mostwiedzy.pl

Other Sources: The burning of waste, particularly materials like certain plastics, wool, and silk, can release hydrogen cyanide gas into the atmosphere. mostwiedzy.pldcceew.gov.au Petroleum refineries and vehicle exhaust are also recognized as sources of atmospheric hydrogen cyanide. researchgate.netmdpi.com

Natural Cyanogenic Sources

Cyanide is also produced by a wide range of natural sources. Over 2,000 plant species are known to produce cyanogenic glycosides, which can release hydrogen cyanide when the plant material is damaged. canada.cacfs.gov.hk These include common food plants such as cassava, lima beans, almonds, and the seeds of fruits like apples and peaches. cfs.gov.hkcyanidecode.org Biomass burning, such as in forest fires, is a significant natural source of atmospheric hydrogen cyanide, potentially accounting for over 90% of all natural and anthropogenic air emissions. canada.ca Other natural sources include volcanoes, lightning, and certain bacteria and fungi. nih.govcanada.ca

Atmospheric and Aquatic Dispersion of Hydrogen Cyanide (HCN)

Once released, this compound rapidly reacts with moisture to form hydrogen cyanide (HCN), a volatile and highly toxic gas. standard.co.ukusda.gov

Atmospheric Dispersion: As a gas lighter than air, HCN disperses rapidly in the atmosphere. researchgate.net It can be transported over long distances from its source. mostwiedzy.pl The primary sink for atmospheric HCN is believed to be ocean uptake, with a smaller contribution from oxidation by hydroxyl radicals in the troposphere. copernicus.org The atmospheric lifetime of HCN is estimated to be around 5 months. copernicus.org

Aquatic Dispersion: In water, the speciation of cyanide is highly dependent on pH. earthworks.org At a pH below 9.2, the dominant form is the more toxic and volatile hydrogen cyanide. cfs.gov.hk In aquatic systems, free cyanide can be dispersed through currents and mixing. However, its persistence is often limited by several removal processes. publications.gc.ca

Transformations and Speciation in Environmental Compartments

In the environment, this compound undergoes various transformations that influence its toxicity and mobility. The term "free cyanide" refers to the sum of hydrogen cyanide (HCN) and the cyanide ion (CN⁻), which are considered the most toxic forms. publications.gc.cawaterquality.gov.au

Hydrolysis and Volatilization Processes

This compound readily dissolves in water, dissociating into sodium ions (Na⁺) and cyanide ions (CN⁻). earthworks.org The cyanide ion then reacts with water (hydrolyzes) to form hydrogen cyanide. publications.gc.capreprints.org

HCN is volatile, and its transfer from water to the atmosphere is a significant removal pathway, particularly in turbulent waters and at lower pH levels. cyanidecode.orgepa.gov The rate of volatilization is influenced by factors such as temperature, pH, and the degree of aeration. cyanidecode.org While hydrolysis of cyanide to formic acid or ammonium (B1175870) formate (B1220265) can occur, this process is generally slow and more significant in anaerobic groundwater conditions. cyanidecode.org

Complexation with Metal Ions in Soil and Aquatic Systems

Cyanide has a strong affinity for many metals, forming metal-cyanide complexes of varying stability. cyanidecode.orgresearchgate.net This complexation significantly affects the fate, transport, and toxicity of cyanide in the environment. nih.gov

In Soil: Cyanide can be introduced to soil through industrial waste. nih.gov It can form complexes with various metals present in the soil, such as iron, copper, and zinc. nih.govcyanidecode.org Iron cyanide complexes are particularly important due to the abundance of iron in most soils and the high stability of these complexes. cyanidecode.org However, these stable iron complexes can undergo photochemical decomposition when exposed to ultraviolet light, releasing the more toxic free cyanide. cyanidecode.orgpublications.gc.ca Cyanide and its metal complexes can also be adsorbed onto soil components like clays (B1170129) and organic matter. cyanidecode.org